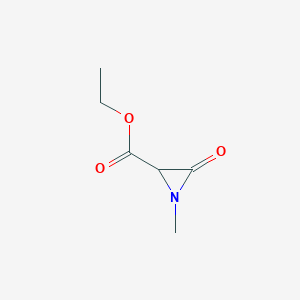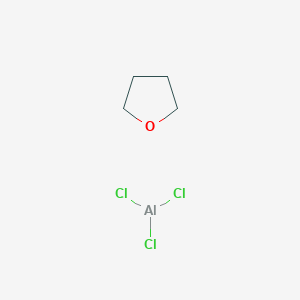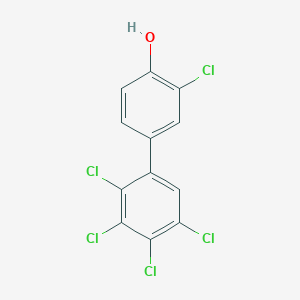
2',3,3',4',5'-Pentachloro-4-biphenylol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2',3,3',4',5'-Pentachloro-4-biphenylol and related chlorinated biphenyls involves processes such as acetylation, chlorination, and deacetylation, followed by coupling reactions. These steps are critical for introducing chlorine atoms at specific positions on the biphenyl structure, which significantly affects the compound's physical and chemical properties (Bergman & Wachtmeister, 1977).
Molecular Structure Analysis
The molecular arrangement and structure of chlorinated biphenyls, including pentachlorobiphenyls, are determined through techniques like X-ray crystallography. These analyses reveal the torsion angles, bond lengths, and overall geometry of the molecules, which are essential for understanding their reactivity and interactions with biological systems (Hanemann et al., 1995).
Chemical Reactions and Properties
Chlorinated biphenyls undergo various chemical reactions, including photo-reorganization, which can lead to the formation of complex structures with potential biological activity. Understanding these reactions is vital for assessing the environmental impact and degradation pathways of PCBs (Dalai et al., 2017).
Wissenschaftliche Forschungsanwendungen
Antiestrogenic Activity : This compound, along with other hydroxylated PCBs, has been studied for its interaction with estrogen receptors and its effects on cell proliferation in estrogen-responsive human breast cancer cells. The results suggest that these hydroxylated PCBs, including 2',3,3',4',5'-Pentachloro-4-biphenylol, do not induce significant estrogenic activity in vitro and may have antiestrogenic effects (Moore et al., 1997).
Synthesis and Characterization : The synthesis and characterization of hydroxylated PCBs, including 2',3,3',4',5'-Pentachloro-4-biphenylol, have been detailed, providing insights into their chemical structure and properties. These compounds have been detected in human serum, emphasizing their relevance as environmental contaminants (Safe et al., 1995).
Structure-Activity Relationships : Studies have investigated the structure-activity relationships of hydroxylated PCBs, examining their binding affinities to estrogen receptors and their estrogenic and antiestrogenic activities in various biological assays. The research indicates complex and response-specific relationships for hydroxy-PCBs, including 2',3,3',4',5'-Pentachloro-4-biphenylol (Connor et al., 1997).
Estrogenic Activities in Different Systems : Additional studies on the estrogenic effects of hydroxylated PCBs, including 2',3,3',4',5'-Pentachloro-4-biphenylol, have utilized human breast cancer cell lines and primary cultures of rainbow trout hepatocytes to assess their estrogenic effects, highlighting their potential impact on both human health and wildlife (Andersson et al., 1999).
Neurotoxic Effects : This compound has been studied for its effects on neuronal calcium homeostasis and protein kinase C translocation, indicating its potential neurotoxicity. The studies provide insights into the mechanisms by which hydroxylated PCBs might contribute to the neurotoxic effects of PCBs (Kodavanti et al., 2003).
Eigenschaften
IUPAC Name |
2-chloro-4-(2,3,4,5-tetrachlorophenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5O/c13-7-3-5(1-2-9(7)18)6-4-8(14)11(16)12(17)10(6)15/h1-4,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGAILIYIKMFHPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60172792 | |
| Record name | 2',3,3',4',5'-Pentachloro-4-biphenylol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',3,3',4',5'-Pentachloro-4-biphenylol | |
CAS RN |
192190-09-3 | |
| Record name | 4-Hydroxy-2′,3,3′,4′,5′-pentachlorobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=192190-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2',3,3',4',5'-Pentachloro-4-biphenylol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192190093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2',3,3',4',5'-Pentachloro-4-biphenylol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2',3,3',4',5'-PENTACHLORO-4-BIPHENYLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GW073T1WI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



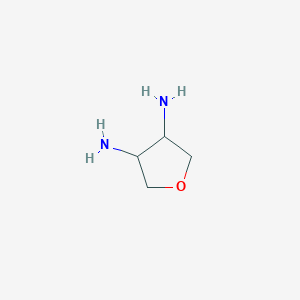
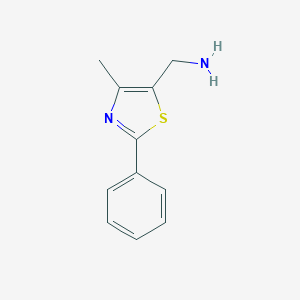
![Ethyl 4-methyl-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B62424.png)
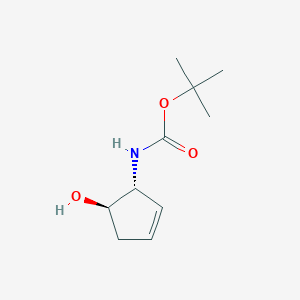
![3-[(1-Benzyl-4-piperidyl)oxy]propanenitrile](/img/structure/B62428.png)
![1,2,3,4,4A,5-Hexahydropyrazino[2,1-C][1,4]benzoxazine](/img/structure/B62432.png)

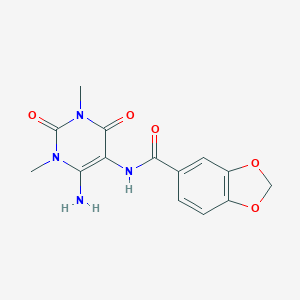

![3-[(6R)-6-[(4-chlorophenyl)sulfonylamino]-2-methyl-5,6,7,8-tetrahydronaphthalen-1-yl]propanoic acid](/img/structure/B62448.png)

